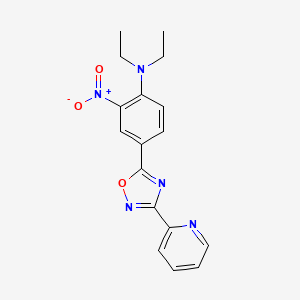
N,N-diethyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DENAQ and is a member of the oxadiazole family.
Wirkmechanismus
The mechanism of action of DENAQ is not fully understood. However, studies have suggested that DENAQ may act by inhibiting the activity of certain enzymes that are involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects:
Studies have shown that DENAQ has significant biochemical and physiological effects. DENAQ has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, DENAQ has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DENAQ in lab experiments is its high potency. DENAQ has been found to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, DENAQ has low toxicity, making it a safe option for use in lab experiments.
However, one of the limitations of using DENAQ in lab experiments is its poor solubility in water. This can make it challenging to administer DENAQ to cells and animals in lab experiments.
Zukünftige Richtungen
There are several future directions for research on DENAQ. One potential direction is to explore the potential of DENAQ in the treatment of other diseases, such as autoimmune disorders. Additionally, researchers could investigate the potential of DENAQ in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N,N-diethyl-2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has significant potential in various fields of scientific research. Its anti-inflammatory and anti-cancer properties make it a potential candidate for drug development. While there are limitations to using DENAQ in lab experiments, its high potency and low toxicity make it an attractive option for researchers. There are several future directions for research on DENAQ, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of DENAQ involves a multi-step process that requires expertise in organic chemistry. The initial step involves the condensation of 2-nitroaniline and ethyl acetoacetate to form an intermediate product. This intermediate product is then treated with hydrazine hydrate and acetic anhydride to form the final product, DENAQ.
Wissenschaftliche Forschungsanwendungen
DENAQ has been found to have potential applications in various fields of scientific research. One of the primary applications of DENAQ is in the field of medicinal chemistry. DENAQ has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-nitro-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-3-21(4-2)14-9-8-12(11-15(14)22(23)24)17-19-16(20-25-17)13-7-5-6-10-18-13/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQXQBNHCMAITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

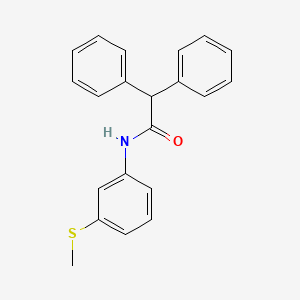

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
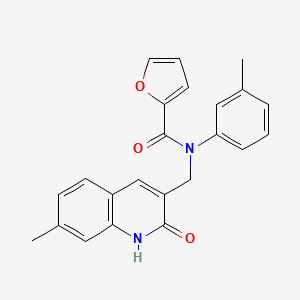
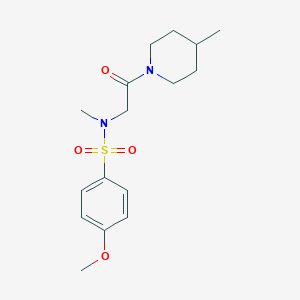
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7720198.png)
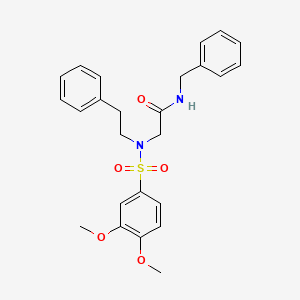
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)
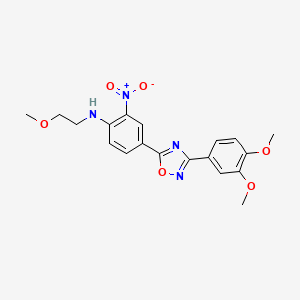
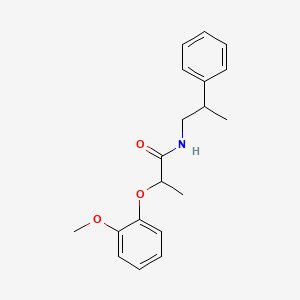

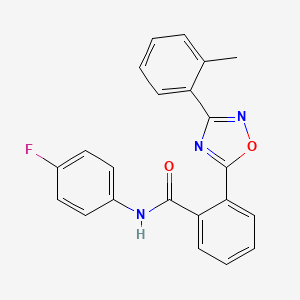
![(E)-N'-((1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7720253.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)